molecular formula C19H9Br4NaO5S B1587801 Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt CAS No. 62625-28-9

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Cat. No. B1587801
CAS RN: 62625-28-9
M. Wt: 691.9 g/mol
InChI Key: TWKDJMRHSLWRFI-UHFFFAOYSA-M
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Description

Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .


Molecular Structure Analysis

The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .


Physical And Chemical Properties Analysis

This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .

Scientific Research Applications

Molecular Biology: Electrophoresis Tracking Dye

In molecular biology, MFCD00013793 serves as a tracking dye for protein or nucleic acid electrophoresis in polyacrylamide or agarose gels . It allows scientists to monitor the progress of molecules as they move through the gel under an electric field, which is vital for separating and analyzing biomolecules.

Environmental Science: Ecotoxicological Studies

The compound is used in ecotoxicological studies to assess the environmental impact of chemical substances. It helps in understanding the persistence, bioaccumulation, and potential ecological harm of various chemicals .

Laboratory Reagent: Analytical Reagent

MFCD00013793: is employed as an analytical reagent in laboratories, particularly for its color-changing properties when exposed to different substances or conditions. This makes it a valuable tool for qualitative analysis and chemical identification .

Biochemistry: Acid-Base Indicator

In biochemistry, this compound is utilized as an acid-base indicator . Its color transition interval is suitable for detecting changes in the hydrogen ion concentration, which is important in many enzymatic reactions and metabolic processes .

Biotechnology: Gel Electrophoresis Color Marker

As a gel electrophoresis color marker , MFCD00013793 helps in estimating the migration pattern of biomolecules during electrophoresis. It provides a visual aid to determine the relative size and charge of DNA, RNA, and proteins .

Research and Development: Custom Synthesis

This compound is also significant in research and development, especially in custom synthesis where it may be used as a precursor or an intermediate in the synthesis of more complex molecules for various applications .

Regulatory Compliance: Substance Tracking

Regulatory agencies use MFCD00013793 for tracking substances under various environmental and health regulations. It is listed in databases to monitor its use, handling, and disposal in compliance with safety standards .

Safety and Hazards

Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDJMRHSLWRFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Br4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069596
Record name Bromophenol blue sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62625-28-9
Record name Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromophenol blue sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 3
Reactant of Route 3
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 4
Reactant of Route 4
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 5
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 6
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

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